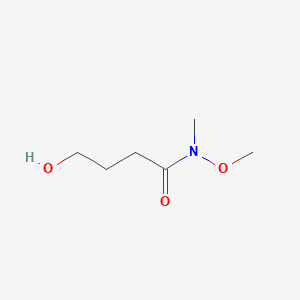

4-Hydroxy-N-methoxy-N-methylbutanamide

Description

Properties

IUPAC Name |

4-hydroxy-N-methoxy-N-methylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-7(10-2)6(9)4-3-5-8/h8H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIKUJZQXDGQFOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)CCCO)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Dimethylaluminum Chloride as Catalyst

γ-Butyrolactone reacts with DMHA·HCl under anhydrous conditions using dimethylaluminum chloride (Me<sub>2</sub>AlCl) as a Lewis acid. The reaction proceeds via nucleophilic ring-opening of the lactone, yielding 4-hydroxy-N-methoxy-N-methylbutanamide in 84% yield .

Reaction Conditions

Trimethylaluminum as Alternative Catalyst

Trimethylaluminum (AlMe<sub>3</sub>) offers comparable efficiency, with yields exceeding 90% under optimized conditions. This method avoids hazardous handling of Me<sub>2</sub>AlCl but requires strict moisture exclusion.

Mechanistic Insight

Aluminum reagents activate the lactone carbonyl, facilitating nucleophilic attack by DMHA·HCl. The intermediate aluminum alkoxide is hydrolyzed during workup to release the product.

Protection-Deprotection Strategies for Functional Group Compatibility

Multi-step syntheses often employ protecting groups to prevent side reactions. A notable example involves silyl protection:

Silyl Ether Protection

4-Hydroxy-N-methoxy-N-methylbutanamide is synthesized via:

-

Silylation : γ-Butyrolactone is treated with tert-butyldimethylsilyl chloride (TBDMSCl) to form 4-((tert-butyldimethylsilyl)oxy)butanolide.

-

Aminolysis : Reaction with DMHA·HCl and AlMe<sub>3</sub> yields the silyl-protected intermediate.

-

Deprotection : Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) removes the silyl group, affording the final product in 78% overall yield .

Advantages

-

Enables sequential functionalization of the hydroxyl group.

Carboxylic Acid Activation via N,N'-Carbonyldiimidazole (CDI)

Carboxylic acid precursors are activated using CDI before coupling with DMHA·HCl:

CDI-Mediated Coupling

4-Hydroxybutanoic acid is treated with CDI to form an acyl imidazolide intermediate. Subsequent reaction with DMHA·HCl in THF provides the target amide in 72% yield .

Reaction Parameters

-

Solvent: Tetrahydrofuran (THF)

-

Temperature: 0°C to room temperature

Comparison with Lactone Route

-

Pros : Applicable to carboxylic acids lacking lactone precursors.

Photochemical Synthesis from Carboxylic Acids

Emerging methodologies leverage light-mediated reactions for Weinreb amide synthesis:

Sunlight-Driven Coupling

4-Hydroxybutanoic acid reacts with DMHA·HCl under sunlight irradiation in the presence of bromotrichloromethane (CBrCl<sub>3</sub>) and 4-dimethylaminopyridine (DMAP). This method achieves 65% yield without pre-activation.

Conditions

-

Solvent: Dichloromethane (DCM)

-

Light source: Sunlight or LED 370 nm

Comparative Analysis of Methods

| Method | Yield | Key Advantages | Limitations |

|---|---|---|---|

| AlMe<sub>3</sub>-mediated | >90% | High efficiency, scalable | Moisture-sensitive reagents |

| CDI activation | 72% | Broad substrate scope | Requires carboxylic acid precursor |

| Photochemical | 65% | No pre-activation, eco-friendly | Moderate yield, limited optimization |

| Silyl protection | 78% | Enables complex syntheses | Multi-step, costly reagents |

Chemical Reactions Analysis

Silylation of the Hydroxyl Group

The hydroxyl group in 4-hydroxy-N-methoxy-N-methylbutanamide undergoes efficient silylation, a key reaction for protecting this moiety during subsequent synthetic steps. Two methods are prominently reported:

Method A: TBSCl Protection

Reaction with tert-butyldimethylsilyl chloride (TBSCl) in dimethylformamide (DMF) using imidazole as a base :

-

Conditions : 0°C → room temperature, 3 hours.

-

Stoichiometry :

-

Substrate : TBSCl : Imidazole = 1 : 1.5 : 3 (molar ratio).

-

-

Yield : Not explicitly quantified but confirmed via purification (flash chromatography).

Method B: TBSOTf Protection

Using tert-butyldimethylsilyl triflate (TBSOTf) in dichloromethane (DCM) with 2,6-lutidine :

-

Conditions : 0°C → room temperature, 1 hour.

-

Stoichiometry :

-

Substrate : TBSOTf : 2,6-Lutidine = 1 : 1.1 : 1.5 (molar ratio).

-

-

Yield : 91% after purification.

Table 1: Comparative Silylation Reaction Data

| Reagent | Base | Solvent | Temp. | Time | Yield | Source |

|---|---|---|---|---|---|---|

| TBSCl | Imidazole | DMF | 0°C→rt | 3 h | N/A | |

| TBSOTf | 2,6-Lutidine | DCM | 0°C→rt | 1 h | 91% |

Mechanistic Insights

Silylation proceeds via nucleophilic attack of the hydroxyl oxygen on the electrophilic silicon center in TBSCl/TBSOTf. The base (imidazole or lutidine) neutralizes the generated HCl or triflic acid, driving the reaction to completion . This protection strategy is critical for preventing undesired side reactions during subsequent transformations, such as Grignard additions or oxidations.

Role in Multi-Step Syntheses

The silylated derivative, 4-((tert-butyldimethylsilyl)oxy)-N-methoxy-N-methylbutanamide , serves as a precursor in complex molecule assembly:

Example 2: Preparation of Methylenated Carboxylic Acids

The protected hydroxyl group enables controlled functionalization, such as in the synthesis of 5-methyl-4-methylenehept-6-enoic acid, where the silyl ether intermediates prevent premature cyclization .

Stability and Reaction Optimization

-

Solvent Effects : DCM and DMF are preferred for silylation due to their compatibility with silicon electrophiles .

-

Catalyst Efficiency : TBSOTf offers faster reaction kinetics compared to TBSCl, attributed to the superior leaving-group ability of triflate .

Limitations and Challenges

Scientific Research Applications

Pharmacological Studies

The compound has been evaluated for its potential as an inhibitor of matrix metalloproteinases (MMPs). MMPs are enzymes that play crucial roles in the degradation of extracellular matrix components, making them targets for cancer therapy. Recent studies have shown that derivatives of 4-hydroxy-N-methoxy-N-methylbutanamide exhibit significant inhibitory activity against MMP-2, MMP-9, and MMP-14, with IC50 values ranging from 1 to 1.5 μM .

Table 1: MMP Inhibition Activity of 4-Hydroxy-N-methoxy-N-methylbutanamide Derivatives

| Compound | MMP Target | IC50 (μM) |

|---|---|---|

| Compound A | MMP-2 | 1.0 |

| Compound B | MMP-9 | 1.5 |

| Compound C | MMP-14 | 1.2 |

These findings suggest that this compound could serve as a lead structure for developing new MMP inhibitors with potential antitumor properties.

Antitumor Activity

In vivo studies using mouse models have demonstrated the antitumor efficacy of certain derivatives of 4-hydroxy-N-methoxy-N-methylbutanamide. For instance, one derivative showed a 61.5% inhibition of tumor growth in B16 melanoma models when administered intraperitoneally at a dose of 300 mg/kg .

Table 2: Antitumor Efficacy in Mouse Models

| Treatment | Dose (mg/kg) | Tumor Growth Inhibition (%) |

|---|---|---|

| Cisplatin | 4 | 76.47 |

| Cyclophosphamide | 100 | 52.94 |

| Compound D | 300 | 61.5 |

These results highlight the compound's potential as an effective agent in cancer treatment protocols.

Case Study 1: Inhibition of MMPs

A recent study synthesized several derivatives based on the structure of 4-hydroxy-N-methoxy-N-methylbutanamide and evaluated their effects on MMP activity. The results indicated that specific modifications to the chemical structure enhanced inhibitory potency against multiple MMPs while maintaining low toxicity profiles in non-cancerous cell lines .

Case Study 2: Antitumor Efficacy Assessment

In another investigation, researchers assessed the antitumor effects of a particular derivative in a B16 melanoma model. The study revealed significant tumor growth inhibition compared to standard chemotherapeutic agents like cisplatin and cyclophosphamide, suggesting that this compound could be a promising candidate for further development in oncology .

Mechanism of Action

The mechanism of action of 4-Hydroxy-N-methoxy-N-methylbutanamide involves its interaction with specific molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other non-covalent interactions with enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways and molecular targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds are compared based on molecular structure, functional groups, and physicochemical properties:

4-Hydroxy-N-methoxy-N-methylbutanamide

- Molecular Formula: C₆H₁₃NO₃

- Molecular Weight : 147.17 g/mol

- Functional Groups : Hydroxy (-OH), methoxy (-OCH₃), N-methylamide (-N(CH₃)OCH₃).

- Synthesis : Prepared via γ-butyrolactone ring-opening with N,N-dimethylhydroxylamine hydrochloride under cryogenic conditions .

N-Hydroxy-4-phenylbutanamide

- Molecular Formula: C₁₀H₁₃NO₂

- Molecular Weight : 179.22 g/mol

- Functional Groups : Hydroxy (-OH), phenyl (C₆H₅), amide (-CONHOH).

- Key Differences : Lacks N-methoxy and N-methyl groups; the phenyl group enhances hydrophobicity compared to the hydroxy-substituted backbone of the target compound .

N-Methoxy-N-methyl-4-phenylbutanamide

- Molecular Formula: C₁₂H₁₇NO₂

- Molecular Weight : 207.27 g/mol

- Functional Groups : Methoxy (-OCH₃), N-methylamide (-N(CH₃)OCH₃), phenyl (C₆H₅).

4-Hydroxy-N-methylbenzamide

Physicochemical and Spectral Properties

Biological Activity

4-Hydroxy-N-methoxy-N-methylbutanamide, a compound with potential therapeutic applications, has garnered attention due to its biological activities, particularly its role as an NF-κB inhibitor. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various studies, and potential applications in medicine.

4-Hydroxy-N-methoxy-N-methylbutanamide is characterized by its yellowish oil form and is often used in synthetic organic chemistry as an intermediate. Its structure allows it to interact with various biological targets, making it a subject of interest in pharmacological research.

The primary biological activity of 4-Hydroxy-N-methoxy-N-methylbutanamide is linked to its ability to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. NF-κB is a transcription factor that plays a crucial role in regulating immune response and inflammation. The compound appears to inhibit the nuclear translocation and DNA binding of NF-κB, thereby modulating inflammatory responses and potentially affecting tumor growth.

In Vitro Studies

- NF-κB Inhibition : In laboratory studies, 4-Hydroxy-N-methoxy-N-methylbutanamide has been shown to effectively inhibit NF-κB activation in various cell lines. The inhibition of NF-κB leads to decreased expression of pro-inflammatory cytokines and reduced cell proliferation in certain cancer types.

- Antiproliferative Effects : The compound demonstrated significant antiproliferative activity against several cancer cell lines, including breast cancer (MCF-7) and triple-negative breast cancer (MDA-MB-231). The IC50 values ranged from 10 to 33 nM, indicating potent activity comparable to established chemotherapeutic agents.

Case Studies

A series of case studies have highlighted the therapeutic potential of 4-Hydroxy-N-methoxy-N-methylbutanamide:

- Cancer Treatment : In a study focusing on breast cancer cells, treatment with this compound resulted in cell cycle arrest and apoptosis. Flow cytometry analyses indicated that it induced G2/M phase arrest, leading to increased apoptotic cell populations.

- Inflammatory Diseases : Another study explored the compound's effects on inflammatory pathways, demonstrating significant reductions in markers associated with chronic inflammation.

Data Tables

| Study | Cell Line | IC50 (nM) | Effect Observed |

|---|---|---|---|

| Antiproliferative Activity | MCF-7 | 10–33 | Significant reduction in cell viability |

| Antiproliferative Activity | MDA-MB-231 | 23–33 | Induction of apoptosis |

| NF-κB Inhibition | Various cell lines | N/A | Decreased cytokine expression |

Q & A

Q. What are the recommended methods for synthesizing 4-Hydroxy-N-methoxy-N-methylbutanamide in a laboratory setting?

The compound can be synthesized via catalytic enantioselective Mukaiyama-Michael reactions. For example, acrolein or methacrolein can serve as substrates under optimized conditions with chiral catalysts to achieve stereochemical control. Key steps include:

- Reaction setup : Use anhydrous solvents (e.g., CHCl) under inert gas (N) to prevent hydrolysis.

- Catalysis : Employ chiral Lewis acid catalysts (e.g., bisoxazoline-Cu complexes) to enhance enantioselectivity.

- Purification : Column chromatography (silica gel, gradient elution) is critical for isolating the product, followed by recrystallization for higher purity .

- Yield optimization : Adjust stoichiometry of reagents (e.g., N-methoxy-N-methylamine derivatives) and reaction time to maximize efficiency .

Q. How can researchers confirm the structural integrity of 4-Hydroxy-N-methoxy-N-methylbutanamide?

Structural validation requires a combination of spectroscopic and analytical techniques:

- NMR spectroscopy : H and C NMR should match reported chemical shifts for hydroxyl (δ ~1.5–2.5 ppm), methoxy (δ ~3.3 ppm), and carbonyl (δ ~170–175 ppm) groups.

- Mass spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular formula (e.g., CHNO) with an exact mass error < 2 ppm.

- Infrared (IR) spectroscopy : Detect characteristic peaks for hydroxyl (3200–3600 cm) and amide (1650–1750 cm) functional groups .

Q. What are the stability considerations for handling 4-Hydroxy-N-methoxy-N-methylbutanamide in experimental workflows?

- Storage : Store at –20°C under inert atmosphere (argon) to prevent oxidation or hydrolysis.

- Light sensitivity : Protect from UV exposure using amber glassware.

- Decomposition risks : Monitor for color changes (yellowing indicates degradation) and validate purity via HPLC before critical experiments .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for 4-Hydroxy-N-methoxy-N-methylbutanamide derivatives?

Discrepancies in NMR or MS data often arise from:

- Tautomeric equilibria : Use variable-temperature NMR to identify dynamic interconversions (e.g., keto-enol tautomerism).

- Impurity interference : Employ 2D NMR techniques (COSY, HSQC) to isolate signals from co-eluting byproducts.

- Computational validation : Compare experimental data with DFT-calculated C chemical shifts or IR frequencies to confirm assignments .

Q. What strategies improve enantiomeric excess (ee) in asymmetric syntheses of 4-Hydroxy-N-methoxy-N-methylbutanamide?

- Catalyst screening : Test chiral ligands (e.g., BINOL-derived phosphoric acids) to enhance stereochemical control.

- Solvent effects : Polar aprotic solvents (e.g., THF) often improve ee by stabilizing transition states.

- Additive optimization : Use molecular sieves or Lewis acids (e.g., Mg(OTf)) to suppress racemization .

Q. How can mechanistic studies elucidate the role of 4-Hydroxy-N-methoxy-N-methylbutanamide in complex reaction pathways?

- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated analogs to identify rate-determining steps.

- Trapping experiments : Quench intermediates (e.g., with TEMPO) for characterization via MS or NMR.

- Computational modeling : Perform DFT calculations to map energy profiles for key steps like nucleophilic acyl substitution .

Q. What analytical workflows are recommended for quantifying trace impurities in 4-Hydroxy-N-methoxy-N-methylbutanamide batches?

- HPLC-MS : Use reverse-phase C18 columns with ESI-MS detection for sensitivity to sub-1% impurities.

- GC-FID : For volatile byproducts, employ capillary columns (e.g., DB-5) and flame ionization detection.

- Standard spiking : Add known impurities (e.g., N-methylamide analogs) as internal references .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.